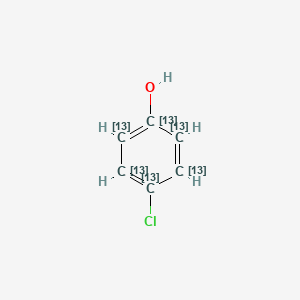
2-Diacetylamino-3,5-dibromobenzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diacetylamino-3,5-dibromobenzyl bromide is a chemical compound with the molecular formula C11H10Br3NO2 and a molecular weight of 427.91 g/mol . . This compound is characterized by the presence of two bromine atoms attached to the benzene ring and an additional bromine atom attached to the benzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide involves the bromination of a suitable precursor compound. One common method involves the bromination of 2-acetylamino-3,5-dibromotoluene using bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure the selective bromination of the benzyl position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
化学反应分析
Types of Reactions
2-Diacetylamino-3,5-dibromobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds or reduced amines.
科学研究应用
2-Diacetylamino-3,5-dibromobenzyl bromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Diacetylamino-3,5-dibromobenzyl bromide involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound’s acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
2-Acetylamino-3,5-dibromotoluene: A precursor in the synthesis of 2-Diacetylamino-3,5-dibromobenzyl bromide.
2-Diacetylamino-3,5-dichlorobenzyl bromide: A similar compound with chlorine atoms instead of bromine.
2-Diacetylamino-3,5-difluorobenzyl bromide: A similar compound with fluorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs with different halogen atoms. The bromine atoms enhance the compound’s electrophilicity, making it a versatile reagent in organic synthesis and a potent inhibitor in biological systems.
属性
CAS 编号 |
32184-10-4 |
|---|---|
分子式 |
C11H10Br3NO2 |
分子量 |
427.91 g/mol |
IUPAC 名称 |
N-acetyl-N-[2,4-dibromo-6-(bromomethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H10Br3NO2/c1-6(16)15(7(2)17)11-8(5-12)3-9(13)4-10(11)14/h3-4H,5H2,1-2H3 |
InChI 键 |
ITPMKXSXFOYOAC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C1=C(C=C(C=C1Br)Br)CBr)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


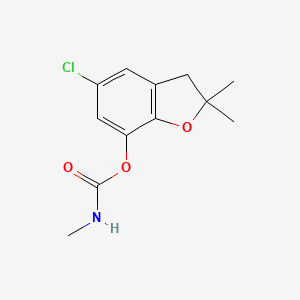
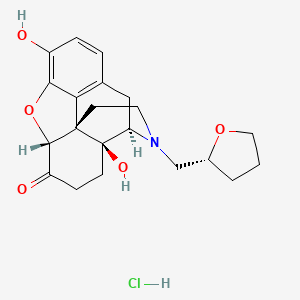
![1H-[1,3]Dioxolo[4,5-a]indolizino[8,1-cd]carbazole, Aspidospermidine-3-carboxylic Acid Deriv.](/img/structure/B13415469.png)
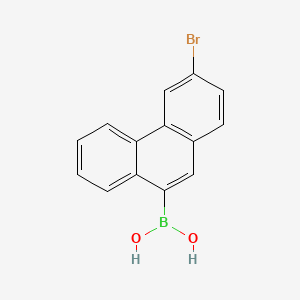
![2-Propenoic acid, 2-[[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonyl]methylamino]ethyl ester](/img/structure/B13415474.png)

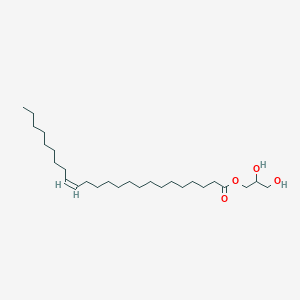
![(1S,2S,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13415494.png)
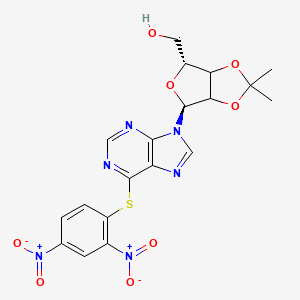
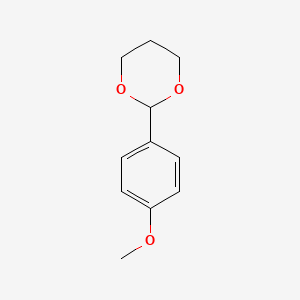
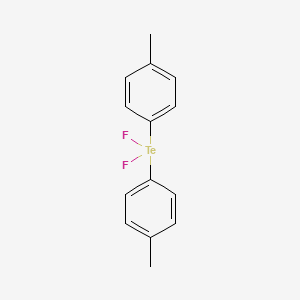
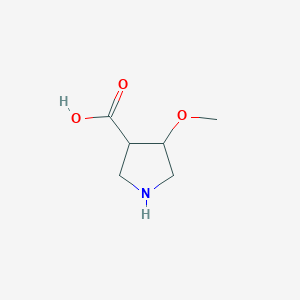
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
